
(E)-5-Bromo-2-hydroxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of salicylaldehyde, where the aldehyde group is converted to an oxime and a bromine atom is substituted at the 5-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 5-bromosalicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in ethanol at room temperature for several hours. The product is then precipitated by adjusting the pH of the solution and purified by filtration and drying .
Industrial Production Methods
In an industrial setting, the synthesis of 5-Bromo-2-hydroxybenzaldehyde oxime follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous stirring and controlled temperature conditions. The product is isolated through crystallization and further purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzaldehyde oximes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-hydroxybenzaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxybenzaldehyde oxime involves its interaction with metal ions, forming stable complexes. These complexes can exhibit various biological activities, such as inhibiting enzyme functions or disrupting cellular processes. The oxime group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Salicylaldoxime: Similar structure but lacks the bromine substitution.
2-Hydroxybenzaldehyde oxime: Similar structure without the bromine atom.
5-Chloro-2-hydroxybenzaldehyde oxime: Similar structure with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-2-hydroxybenzaldehyde oxime is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This substitution can enhance its ability to form complexes with metal ions and potentially increase its biological activity compared to its non-brominated counterparts .
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
4-bromo-2-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6BrNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4- |
InChI Key |
YSDJVLAQRCCLPB-WTKPLQERSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N\O)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
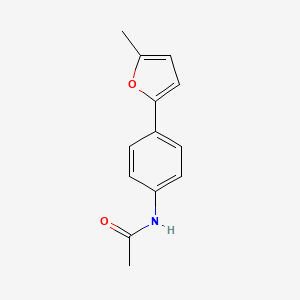
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886421.png)
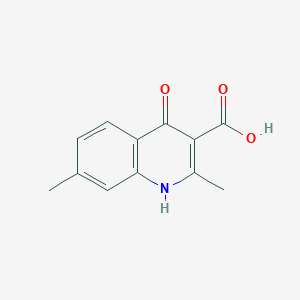
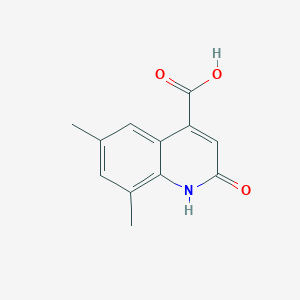
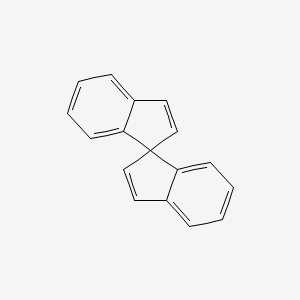
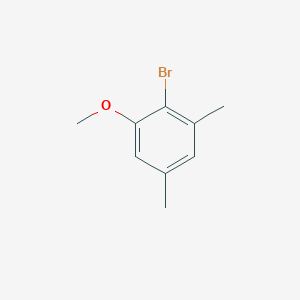
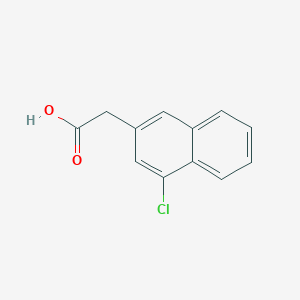

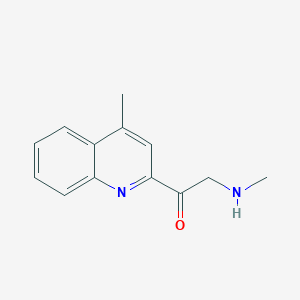
![Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11886480.png)


![1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-](/img/structure/B11886493.png)
